

In vitro and in vivo stability of Thiol-PEG7-amine linkers

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Compound of Interest

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A Comparative Guide to the In Vitro and In Vivo Stability of Thiol-PEG7-Amine Linkers in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload delivery to the target cells. This guide provides an objective comparison of the stability of Thiol-PEG7-amine linkers with other common thiol-based conjugation chemistries, supported by experimental data.

The Thiol-PEG7-amine linker offers a hydrophilic spacer to improve ADC solubility and pharmacokinetics, with the terminal amine group allowing for stable amide bond formation with the payload. The stability of the entire ADC construct, however, is significantly influenced by the chemistry used to attach the thiol end of the linker to the antibody.

Comparison of Linker Stability

The stability of an ADC's linker is paramount to its safety and efficacy. Premature drug release can lead to systemic toxicity, while a linker that is too stable may not efficiently release its payload at the target site. The following tables summarize the stability of different thiol-based linker chemistries.

Table 1: In Vitro Stability of Thiol-Based ADC Linkers

Linker Chemistry	System	Incubation Time	Remaining Conjugate (%)	Reference
Thiol-Maleimide	Human Plasma	72 hours	~20%	[1]
1 mM Glutathione	7 days	~70%	[2]	
PBS with excess thiol	21 days	~91% (payload loss of ~9%)	[3]	
Maleamic Methyl Ester	PBS with excess thiol	21 days	~91% (payload loss of ~9%)	
Albumin solution (25 mg/mL)	14 days	~96.2% (payload loss of ~3.8%)	[4]	[3]
Phenyloxadiazole Sulfone	Human Plasma	72 hours	>95%	
PEG-Amide Bond	In vivo (subcutaneous implant)	>35 days	Stable	

Table 2: In Vivo Stability of Thiol-Based ADC Linkers

Linker Chemistry	Animal Model	Key Findings	Reference
Thiol-Maleimide	Mouse	Faster clearance compared to total antibody, suggesting payload loss.	
Maleamic Methyl Ester	Mouse	Improved efficacy and safety profile compared to traditional maleimide ADCs.	
PEG-Amide Bond	Mouse	Maintained long-term stability for months.	
PEG-Ester Bond	Mouse	Rapidly degraded within 24 hours.	

Experimental Protocols

Detailed methodologies are crucial for accurately assessing and comparing linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Methodology:

- Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
- Sample Processing: Stop the degradation by freezing the samples at -80°C. The ADC can be isolated from the plasma using methods like affinity capture (e.g., Protein A beads).
- Analysis: Quantify the amount of intact ADC and released payload using techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.
- Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and conjugated antibody.

In Vivo Pharmacokinetic Study

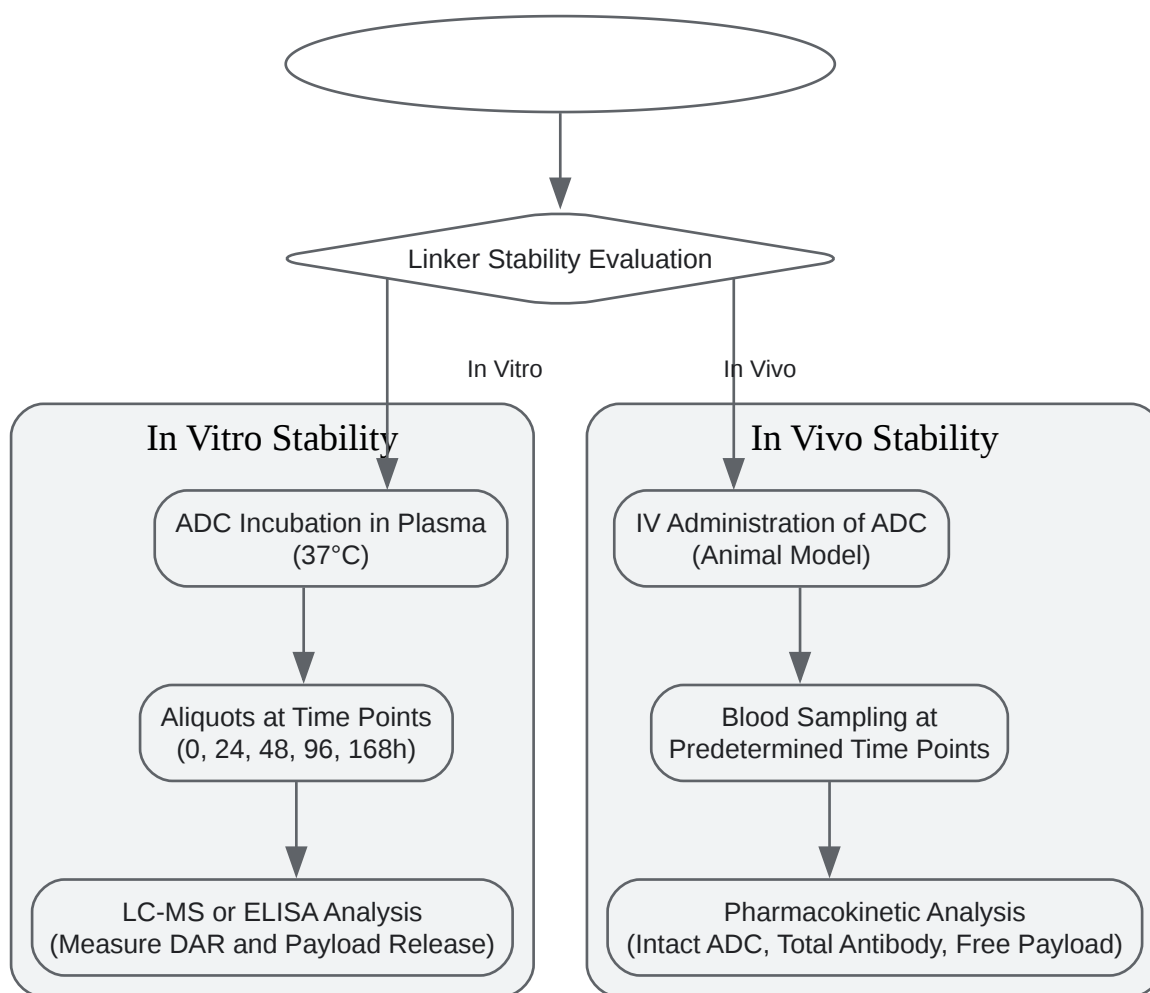
Objective: To evaluate the stability, clearance, and overall pharmacokinetic profile of an ADC in an animal model.

Methodology:

- Administration: Administer a single intravenous (IV) dose of the ADC to a suitable animal model (e.g., mice or rats).
- Blood Sampling: Collect blood samples at predetermined time points.
- Analysis: Process the plasma and analyze the concentrations of the intact ADC, total antibody, and free payload over time. This data is used to determine the ADC's half-life and clearance rate. A faster clearance of the ADC compared to the total antibody suggests in vivo linker instability.

Mandatory Visualizations

Experimental Workflow for Linker Stability Assessment



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Caption: Experimental workflow for assessing the in vitro and in vivo stability of ADC linkers.

Signaling Pathway of ADC Action



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Caption: General mechanism of action for an antibody-drug conjugate.

Discussion

The data indicates that the stability of thiol-based linkers is highly dependent on the specific conjugation chemistry employed. Traditional thiol-maleimide linkages are susceptible to retro-Michael reactions, leading to premature payload release in the presence of endogenous thiols like albumin and glutathione. This instability can compromise the therapeutic index of an ADC.

In contrast, newer thiol-based chemistries, such as maleamic methyl ester and phenyloxadiazole sulfone linkers, demonstrate significantly improved stability in plasma. The Thiol-PEG7-amine linker, which forms a stable amide bond with the payload, is expected to exhibit high stability, particularly when compared to ester-based linkages which have been shown to be rapidly degraded in vivo. The hydrophilic PEG component of the linker can further enhance in vivo performance by improving solubility and pharmacokinetic properties.

In conclusion, while direct comparative data for the Thiol-PEG7-amine linker is limited, the available evidence strongly suggests that the use of a stable amide bond for payload attachment, combined with a hydrophilic PEG spacer, provides a promising strategy for developing stable and effective ADCs. The choice of the thiol-to-antibody conjugation chemistry remains a critical parameter to ensure overall ADC stability.

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